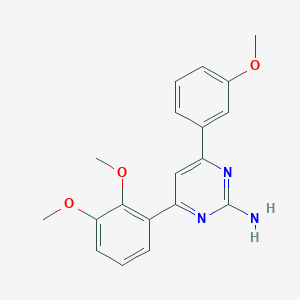![molecular formula C34H34O4 B6347536 (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98% CAS No. 114026-76-5](/img/structure/B6347536.png)
(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), also known as DSDPM, is a chemical compound with a unique structure and properties. It is a chiral compound, meaning that it has two forms that are mirror images of each other, and it has been used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, from laboratory experiments to medical research.
Scientific Research Applications
Photoinduced Electron Transfer
A study explored the reactivity of radical cations of 6,6-diphenyl-1,4-dioxaspiro[4.5]decane, a related compound, when generated by photosensitized irradiation. This research demonstrates the potential use of such compounds in the study of electron transfer reactions, with 6,6-diphenyl-1,4-dioxaspiro[4.5]decane showing reactivity under these conditions (Arnold, Lamont, & Perrott, 1991).
Synthesis of Enantiomerically Pure Spiroacetals
The synthesis of enantiomerically pure dioxaspiro[4.5]decane derivatives has been described, demonstrating the compound's relevance in the field of organic chemistry for synthesizing spiroacetals. This research is important for understanding the synthesis and potential applications of such compounds in various chemical processes (Schwartz, Hayes, Kitching, & De Voss, 2005).
Sensitizers in Photoinduced Reactions
Another study focused on the use of 6,6-diphenyl-1,4-dioxaspiro[4.5]decane in photosensitized electron transfer reactions. This research highlighted the importance of such compounds as sensitizers in photoinduced reactions, which can be crucial in understanding and developing photochemical processes (Suzuki et al., 1997).
Phase Equilibria in Protected Glycerol Systems
Research on 1,4-dioxaspiro[4.5]decane-2-methanol, a related compound, provides insights into the solubility and phase equilibria in systems involving such spiro compounds. This work is significant for designing future chemical processes involving spiroacetals in various solvents (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Insect Pheromones and Spiroacetals
The role of spiroacetals in insect secretions and pheromones, including 1,6-dioxaspiro[4.5]decanes, is a notable area of research. This study provides valuable information on the natural occurrence and significance of such compounds in biological systems (Francke & Kitching, 2001).
properties
IUPAC Name |
[(2R,3R)-3-[hydroxy(diphenyl)methyl]-1,4-dioxaspiro[4.5]decan-2-yl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O4/c35-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)30-31(38-32(37-30)24-14-5-15-25-32)34(36,28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,35-36H,5,14-15,24-25H2/t30-,31-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEYEENPZZLVAX-FIRIVFDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(C(O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@H]([C@@H](O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r,r)-(-)-2,3-Bis(diphenylhydroxymethyl)-1,4-dioxaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)







